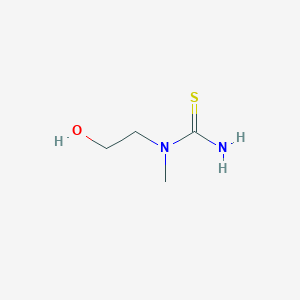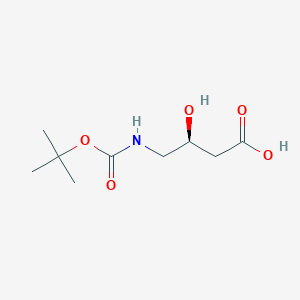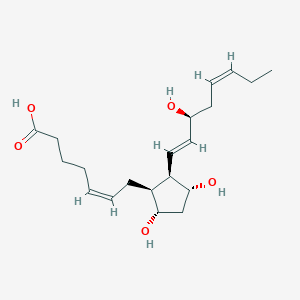
N-(2-Hydroxyethyl)-N-methylthiourea
説明
N-(2-Hydroxyethyl)ethylenediamine is a compound used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts . It can also be used as a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes . It has a molecular weight of 104.15 and a linear formula of NH2CH2CH2NHCH2CH2OH .
Synthesis Analysis
While specific synthesis methods for N-(2-Hydroxyethyl)-N-methylthiourea were not found, there are studies on the synthesis of similar compounds. For instance, N-(2-Hydroxyethyl)ethylenediamine (HPMA) polymers have been synthesized using Reversible addition–fragmentation chain transfer (RAFT) polymerisation .
Molecular Structure Analysis
The molecular structure of N-(2-Hydroxyethyl)ethylenediamine includes two nitrogen atoms and three oxygen atoms of three acetate branches of the pentadentate chelating ligand .
Chemical Reactions Analysis
N-(2-Hydroxyethyl)ethylenediamine has been used in the study of the aerobic biodecomposition of amines in hypersaline wastewaters .
Physical And Chemical Properties Analysis
N-(2-Hydroxyethyl)ethylenediamine has a refractive index of n20/D 1.485 (lit.), a boiling point of 238-240 °C/752 mmHg (lit.), and a density of 1.03 g/mL at 25 °C (lit.) .
科学的研究の応用
Cyclization and Synthesis of Imidazolidinones
N-(2-Hydroxyethyl)-N-methylthiourea is involved in the cyclization process leading to the synthesis of 2-imidazolidinones and 2-imidazolidinethiones, which have significant importance as protease inhibitors in HIV research (Kim, Lee, & Kim, 2010).
Chemical Behavior in Biological Fluids
The chemical behavior of N-(2-Hydroxyethyl)-N-methylthiourea and its degradation products, such as N-methylthiourea, in biological fluids like urine and serum, has been studied. This research has implications for understanding the compound's stability and interactions in biological systems (McCafferty, Woolfson, Gorman, & Anderson, 1987).
Applications in Semiconductor Technology
N-(2-Hydroxyethyl)-N-methylthiourea has been used in the deposition and characterization of cadmium sulfide (CdS) by chemical bath deposition, which is crucial for the development of semiconductor technologies, particularly in solar cells (Alexander, Higashiya, Caskey, Efstathiadis, & Haldar, 2014).
Synthesis of Hydrogen Peroxide Scavengers
It's also used in the synthesis of [18F]fluoroethyl-N′-methylthiourea ([18F]FEMTU), a fluorine-18 labeled derivative of the hydrogen peroxide scavenger dimethylthiourea (DMTU). This synthesis is significant in radiochemical studies (Gilissen, Bormans, Groot, & Verbruggen, 1998).
Antimicrobial Properties
Studies have shown that certain thiourea derivatives, including N-(2-Hydroxyethyl)-N-methylthiourea, exhibit antimicrobial properties. These properties are beneficial in the development of new antimicrobial agents (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).
Spectroscopic Analysis
The compound has been analyzed using vibrational spectra and normal coordinate analysis. These studies contribute to a better understanding of the compound's structure and behavior in different environments (Dwarakanath & Sathyanarayana, 1979).
Safety and Hazards
将来の方向性
Future research directions could involve the development of new solvents and high-efficiency separation equipment to reduce the cost of capture . Additionally, the use of N-(2-Hydroxyethyl)ethylenediamine in the synthesis of room-temperature ionic liquids and other compounds could be explored further .
特性
IUPAC Name |
1-(2-hydroxyethyl)-1-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2OS/c1-6(2-3-7)4(5)8/h7H,2-3H2,1H3,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYIXSDDLNHQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605838 | |
| Record name | N-(2-Hydroxyethyl)-N-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-N-methylthiourea | |
CAS RN |
137758-44-2 | |
| Record name | N-(2-Hydroxyethyl)-N-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)